molecular formula C20H18ClNO3 B11407062 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

Cat. No.: B11407062
M. Wt: 355.8 g/mol
InChI Key: PKTZJOGBVSJWPD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2-chlorobenzyl group, a furan-2-ylmethyl group, and a 3-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide typically involves the following steps:

    Formation of the 2-chlorobenzylamine intermediate: This can be achieved by reacting 2-chlorobenzyl chloride with ammonia or an amine.

    Formation of the furan-2-ylmethylamine intermediate: This involves the reaction of furan-2-carboxaldehyde with a suitable amine, followed by reduction.

    Coupling reaction: The final step involves the coupling of the 2-chlorobenzylamine and furan-2-ylmethylamine intermediates with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

    Biological Studies: It can be used to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and benzamide moieties may play a role in binding to the target site, while the 2-chlorobenzyl group may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide can be compared with other benzamide derivatives, such as:

    N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.

    N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide

InChI

InChI=1S/C20H18ClNO3/c1-24-17-8-4-7-15(12-17)20(23)22(14-18-9-5-11-25-18)13-16-6-2-3-10-19(16)21/h2-12H,13-14H2,1H3

InChI Key

PKTZJOGBVSJWPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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